molecular formula C9H12ClN B1442402 2-(tert-Butyl)-4-chloropyridine CAS No. 1163706-64-6

2-(tert-Butyl)-4-chloropyridine

Cat. No.: B1442402
CAS No.: 1163706-64-6
M. Wt: 169.65 g/mol
InChI Key: YGMONDDQCZRCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. globalresearchonline.net This substitution imparts unique physical and chemical properties, making pyridine and its derivatives fundamental building blocks in organic synthesis. nih.gov Pyridine derivatives are ubiquitous in nature, found in essential biomolecules like nicotine, and the vitamin niacin. nih.govjchemrev.com Their utility extends to various domains of chemical research, including medicinal chemistry, agrochemicals, and materials science. globalresearchonline.netajrconline.org The presence of the nitrogen atom in the pyridine ring allows for modifications that can tune the molecule's electronic and steric properties, leading to a diverse array of compounds with tailored functionalities. nih.gov

Importance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are a particularly important class of pyridine derivatives, serving as versatile intermediates in the synthesis of more complex molecules. eurekalert.org The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. eurekalert.orgnih.gov These reactions allow for the facile introduction of a wide range of functional groups, enabling the construction of intricate molecular architectures. chemrxiv.orgnih.gov The position of the halogen atom on the pyridine ring, as well as the nature of the halogen itself, significantly influences the compound's reactivity. Due to the synthetic challenges associated with directly functionalizing the pyridine ring, perhalopyridines have gained special importance as starting materials. eurekalert.org

Structural Features and Nomenclature of 2-(tert-Butyl)-4-chloropyridine

This compound is a substituted pyridine derivative characterized by a tert-butyl group at the 2-position and a chlorine atom at the 4-position of the pyridine ring. Its systematic IUPAC name is 4-tert-butyl-2-chloropyridine. nih.govsigmaaldrich.com The presence of the bulky tert-butyl group exerts significant steric influence, which can direct the regioselectivity of subsequent reactions. The chlorine atom, being an effective leaving group, renders the 4-position susceptible to nucleophilic attack.

Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
CAS Number 81167-60-4
Appearance Colorless to almost colorless clear liquid
Boiling Point 223.8±20.0 °C (Predicted)
Density 1.051±0.06 g/cm³ (Predicted)
Refractive Index 1.5130 to 1.5170
pKa 1.04±0.10 (Predicted)
InChI InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
InChIKey UGGNULHQVUWRGQ-UHFFFAOYSA-N
SMILES C1(Cl)=NC=CC(C(C)(C)C)=C1

This data is compiled from various sources. chemicalbook.comchemborun.comtcichemicals.com

Synthesis and Reactivity

The synthesis of this compound has been approached through various methods. One common strategy involves the reaction of 4-tert-butylpyridine (B128874) with a chlorinating agent. google.com For instance, the reaction of 4-tert-butylpyridine-N-oxide with phosphoryl chloride can yield the desired product. google.com Another reported method involves the lithiation of 4-(tert-butyl)pyridine followed by chlorination.

The reactivity of this compound is largely dictated by the chlorine substituent at the 4-position. This position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 4-substituted 2-(tert-butyl)pyridines.

Furthermore, the chloro-substituent enables participation in various transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the 4-position, significantly expanding the synthetic utility of this compound. For example, dimerization of 4-tert-butyl-2-chloropyridine in the presence of a nickel bromide and manganese catalyst has been used to synthesize 4,4′-di-tert-butyl-2,2′-bipyridine. google.com

Applications in Organic Synthesis

The unique structural features and reactivity of this compound make it a valuable building block in organic synthesis. chemimpex.com Its ability to undergo a variety of chemical transformations allows for the efficient construction of complex molecular frameworks.

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The pyridine scaffold is a common motif in many biologically active molecules, and the ability to introduce diverse functionality at the 4-position via the chloro substituent makes this compound a key precursor in drug discovery and development programs. chemimpex.com For example, it has been utilized in the synthesis of kinase inhibitors.

Beyond its role in medicinal chemistry, this compound is also employed in the synthesis of specialty chemicals and advanced materials. chemimpex.com Its derivatives have been investigated for applications in materials science, such as in the creation of polymers and coatings. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMONDDQCZRCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Tert Butyl 4 Chloropyridine

Direct Chlorination Approachesbenchchem.com

Direct chlorination stands as a prominent and industrially relevant method for synthesizing 2-(tert-Butyl)-4-chloropyridine. This approach is characterized by its single-step reaction process, which contributes to its appeal for large-scale manufacturing. google.com A key strategy within this approach is the directed ortho-lithiation of 4-(tert-butyl)pyridine, which is then followed by a chlorination step to yield the final product.

Lithiation of 4-(tert-Butyl)pyridine and Subsequent Chlorinationbenchchem.com

A widely utilized method for the synthesis of this compound involves the initial deprotonation (lithiation) of 4-(tert-butyl)pyridine at the C-2 position, creating a reactive organolithium intermediate. clockss.org This intermediate readily reacts with a suitable chlorinating agent to introduce a chlorine atom at the desired position. This process is generally conducted in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to manage the reaction's reactivity and prevent side reactions. google.comclockss.org

The lithiation step is accomplished by using a strong organolithium base. clockss.org Both n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi) are effectively employed for this purpose. google.com These reagents are powerful bases capable of deprotonating the pyridine (B92270) ring at the position ortho to the nitrogen atom. clockss.org The choice between n-BuLi and s-BuLi can influence the reaction conditions and outcomes. For instance, a synthetic protocol using n-BuLi has been reported to achieve a product yield of 85.6%. google.com Another example utilizing s-BuLi resulted in a 60.0% yield. google.com The strong basicity of these organolithium compounds is crucial for driving the deprotonation of the relatively non-acidic C-H bond on the pyridine ring. nih.gov

To enhance the efficiency and regioselectivity of the lithiation reaction, additives are often incorporated. N,N-Dimethylethanolamine is a commonly used additive in the synthesis of this compound. google.com This additive is introduced into the reaction mixture with n-hexane before the addition of the strong base. google.com The presence of N,N-dimethylethanolamine facilitates the lithiation at the 2-position, leading to a more controlled and higher-yielding reaction. google.com

Following the formation of the lithiated intermediate, a chlorinating agent is introduced to complete the synthesis. A variety of electrophilic chlorine sources can be used. Research has demonstrated the successful use of reagents such as perchloroethane (hexachloroethane), carbon tetrachloride, and 1,1,2-trichlorotrifluoroethane (B165192). google.com The selection of the chlorinating agent can impact the reaction's efficiency and yield. For example, in one documented procedure, a solution of hexachloroethane (B51795) in THF is added to the lithiated intermediate. google.com Another variation employs 1,1,2-trichlorotrifluoroethane to achieve the chlorination. google.com

Maintaining precise temperature control throughout the reaction is critical for the successful synthesis of this compound via lithiation. clockss.org The lithiation reactions are typically initiated and carried out at very low temperatures, such as -78°C or -70°C, to prevent undesired side reactions and decomposition of the organolithium intermediate. google.com For example, the addition of n-BuLi and the subsequent reaction with 4-(tert-butyl)pyridine may be conducted at -20°C, after which the mixture is cooled further to -70°C before the introduction of the chlorinating agent. google.com The reaction is then allowed to proceed for a set duration at this low temperature before gradually warming. google.com This careful management of temperature ensures the stability of the reactive species and maximizes the yield of the desired product. google.comclockss.org

Process Optimization for Large-Scale Productionbenchchem.comgoogle.com

Research Findings on Synthetic Protocols

The following tables summarize data from specific synthetic examples found in the literature, illustrating the impact of different reagents and conditions on the yield of this compound.

Table 1: Synthesis using n-Butyllithium and Hexachloroethane Data derived from a patented synthetic method. google.com

ReagentMolar EquivalentAmount
4-(tert-Butyl)pyridine1.0 eq100.0 g
N,N-Dimethylethanolamine2.0 eq131.5 g
n-Butyllithium (n-BuLi)4.0 eq1.18 L
Hexachloroethane2.0 eq-
Product Yield 85.6%

Table 2: Synthesis using s-Butyllithium and 1,1,2-Trichlorotrifluoroethane Data derived from a patented synthetic method. google.com

ReagentMolar EquivalentAmount
4-(tert-Butyl)pyridine1.0 eq6.76 g
N,N-Dimethylethanolamine2.0 eq8.91 g
s-Butyllithium (s-BuLi)4.0 eq80 mL
1,1,2-Trichlorotrifluoroethane2.0 eq18.74 g
Product Yield 60.0%
Continuous Flow Processes and Flow Microreactor Systems

While specific literature detailing continuous flow synthesis for this compound is not abundant, the principles of flow chemistry are highly applicable to its synthesis, particularly concerning safety and efficiency. Flow reactors offer superior control over reaction parameters like temperature and mixing, which is crucial for highly exothermic and rapid reactions such as lithiation. The use of flow microreactor systems can enhance the safety of handling pyrophoric reagents like n-BuLi by minimizing the reaction volume at any given time. This approach also allows for rapid optimization of reaction conditions and can be scaled up by extending the operation time, a process known as "scaling-out."

Yield Optimization and Reaction Time Considerations

Table 1: Reaction Parameters for Synthesis via Lithiation

Parameter Condition Source
Precursor 4-(tert-Butyl)pyridine google.com
Reagents n-BuLi, N,N-dimethylethanolamine, Chlorinating Agent (e.g., CCl₄) google.com
Temperature -70°C to 10°C
Reaction Time ~3 hours, then overnight google.com

| Max Yield | 85.6% | google.com |

Alternative Synthetic Routes and Precursors

An important alternative pathway to synthesize 4-(tert-Butyl)-2-chloropyridine (B1527606) avoids the direct use of highly pyrophoric organolithium reagents. google.com This method proceeds through a pyridine N-oxide intermediate.

Oxidation of 4-(tert-Butyl)pyridine to N-Oxide and Subsequent Chlorination

This two-step synthetic route begins with the oxidation of the precursor, 4-(tert-butyl)pyridine, to form 4-(tert-butyl)pyridine 1-oxide. google.comtcichemicals.com This oxidation is commonly achieved using an oxidizing agent like hydrogen peroxide or peracetic acid. google.com The resulting N-oxide is then subjected to chlorination. google.com Reagents such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used to replace the hydrogen atom at the 2-position with a chlorine atom, yielding 4-(tert-butyl)-2-chloropyridine. google.com

Comparison of Synthetic Efficiency and Safety Profiles

When comparing the two primary synthetic routes, several factors come into play, including yield, operational complexity, and safety.

Safety Profile : The direct lithiation method involves n-butyllithium, a pyrophoric reagent that requires careful handling under anhydrous and inert conditions. While manageable on a lab scale, its use in large-scale industrial production presents significant safety challenges. The N-oxide pathway avoids these specific reagents but may involve other hazardous materials like concentrated peracetic acid, which can be explosive. google.com Continuous flow systems could mitigate some of the risks associated with both routes by containing hazardous intermediates and allowing for better thermal management.

Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

Column Chromatography

Column chromatography is the standard method for the purification of 4-(tert-Butyl)-2-chloropyridine. google.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. For 4-(tert-Butyl)-2-chloropyridine, a common mobile phase is a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA), often in a 10:1 ratio. google.com The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product. google.com The purified fractions are then combined and the solvent is removed to yield the final product, typically as a yellow solid or a colorless liquid. google.comgreatcellsolarmaterials.com

Extraction and Work-up Procedures

Following the completion of the synthesis reaction, a series of extraction and work-up procedures are essential to isolate and purify the target compound, this compound, from the crude reaction mixture. These procedures are designed to separate the product from unreacted starting materials, reagents, catalysts, and by-products. The specific methods employed can vary based on the synthetic route, but they generally involve quenching the reaction, liquid-liquid extraction, washing, drying, and final purification.

The initial step in the work-up is typically quenching the reaction to deactivate any remaining reactive species. This is often achieved by carefully adding the reaction mixture to ice water or a pre-cooled acidic solution, such as a dilute hydrochloric acid (HCl) solution. orgsyn.org

Liquid-Liquid Extraction Liquid-liquid extraction is a fundamental technique used to separate the desired product from the aqueous phase. An organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (B109758) (CH₂Cl₂), is added to the quenched reaction mixture. orgsyn.orgorgsyn.org The mixture is agitated in a separatory funnel, and the layers are allowed to separate. The product, being more soluble in the organic solvent, partitions into the organic layer. This process is often repeated multiple times to maximize the recovery of the product from the aqueous layer. orgsyn.orggoogle.com

Washing and Neutralization The collected organic phase is then subjected to a series of washing steps to remove residual impurities.

Water and Brine Washes: Washing with water helps remove water-soluble impurities. A subsequent wash with a saturated aqueous solution of sodium chloride (brine) is commonly performed. orgsyn.orgorgsyn.org This step helps to break up emulsions and reduces the solubility of the organic product in the small amount of water that remains in the organic phase.

Acid/Base Washes: Depending on the nature of the by-products, the organic layer may be washed with a dilute acidic or basic solution. For instance, a wash with a dilute base like aqueous sodium carbonate or sodium hydroxide (B78521) can be used to remove acidic impurities or to neutralize the mixture by adjusting the pH. google.comgoogle.com Conversely, a dilute acid wash can remove basic impurities. ust.hk

Drying and Solvent Removal After the washing steps, the organic layer is treated with a drying agent to remove dissolved water. Anhydrous sodium sulfate (B86663) (Na₂SO₄) is a commonly used drying agent. orgsyn.orgorgsyn.org The organic solution is allowed to stand over the drying agent, which is then removed by filtration. Following this, the solvent is removed from the dried organic solution, typically under reduced pressure using a rotary evaporator, to yield the crude product. orgsyn.orgorgsyn.org

Purification The final step is the purification of the crude this compound. The choice of purification method depends on the physical properties of the compound and the nature of the remaining impurities.

Column Chromatography: This is a widely used method for purifying compounds. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. orgsyn.org A solvent system (mobile phase), such as a mixture of dichloromethane and hexane, is then passed through the column. orgsyn.org The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure product in fractions.

Distillation: If the product is a liquid with sufficient thermal stability, distillation can be an effective purification technique. Methods such as fractional distillation, steam distillation, or vacuum distillation may be employed to separate the product from impurities with different boiling points. google.comgoogle.com Steam distillation, in particular, is useful for separating water-immiscible compounds and can be performed after adjusting the pH of the residue. google.com

Recrystallization: For solid products, recrystallization is a powerful purification method. The crude solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound crystallizes out in a purer form, while impurities remain dissolved in the solvent. orgsyn.orggoogle.com Hexane is a solvent that has been used for the recrystallization of similar substituted chloropyridines. google.com

The following tables provide a summary of the reagents and methods commonly used in the work-up and purification of this compound and related compounds.

Table 1: Summary of Extraction & Work-up Reagents

Purpose Reagent Rationale/Notes
Quenching Ice WaterDeactivates reactive species and helps in initial separation.
Dilute Hydrochloric Acid (HCl)Neutralizes basic reagents and creates an acidic aqueous phase. orgsyn.org
Frozen Water / Aqueous Sodium CarbonateQuenches the reaction and adjusts pH to 5-8 for extraction. google.com
Extraction Solvent Ethyl AcetateA common polar aprotic solvent for extracting organic compounds. google.com
Dichloromethane (CH₂Cl₂)A denser-than-water solvent effective for extracting many organic compounds. orgsyn.orgorgsyn.orggoogle.com
PentaneA nonpolar solvent used in specific cases, such as for extracting hindered pyridine bases. orgsyn.org
Washing Agent Saturated Sodium Chloride (Brine)Removes residual water from the organic phase and helps break emulsions. orgsyn.orgorgsyn.org
Saturated Sodium Bicarbonate / Sodium CarbonateNeutralizes excess acid and removes acidic impurities. google.com
Aqueous Sodium HydroxideUsed to adjust pH or remove acidic impurities; can be used in stronger concentrations. google.comorgsyn.org
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)A neutral drying agent used to remove dissolved water from the organic extract. orgsyn.orgorgsyn.org

Table 2: Purification Methods

Method Details Typical Application
Column Chromatography Stationary Phase: Silica Gel orgsyn.orgMobile Phase: Dichloromethane/Hexane orgsyn.orgHighly effective for separating the target compound from by-products with different polarities.
Distillation Type: Steam Distillation google.com, Fractional Distillation google.com, Vacuum Distillation google.comSuitable for purifying liquid products that are thermally stable. Separates components based on boiling point differences.
Recrystallization Solvent: Hexane google.comUsed for purifying solid products. The crude material is dissolved in a hot solvent and cooled to form pure crystals.

Chemical Reactivity and Transformation of 2 Tert Butyl 4 Chloropyridine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This reactivity is enhanced by the presence of a good leaving group, such as the chlorine atom at the 4-position. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which facilitates the attack of nucleophiles at the C-2 and C-4 positions. stackexchange.comstackexchange.com The reaction proceeds through a high-energy anionic intermediate, and the stability of this intermediate is key to the reaction's feasibility. stackexchange.com

Displacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom at the C-4 position of 2-(tert-butyl)-4-chloropyridine can be displaced by a variety of nucleophiles.

Primary and secondary amines react with 4-chloropyridine (B1293800) derivatives to form the corresponding substituted 4-aminopyridines. researchgate.net For instance, the reaction of 4-chloropyridine with dimethylamine (B145610) yields 4-dimethylaminopyridine. vaia.com This type of reaction is a nucleophilic aromatic substitution where the amine acts as the nucleophile. vaia.com The reaction of 2-chloropyridine (B119429) with secondary amines in the presence of a base is also a known transformation. researchgate.net

Table 1: Examples of Nucleophilic Substitution of 4-Chloropyridine with Amines

Amine NucleophileProduct
Dimethylamine4-Dimethylaminopyridine
Primary AminesSubstituted 4-Aminopyridines
Secondary AminesSubstituted 4-Aminopyridines

This table is illustrative and based on general reactions of chloropyridines with amines.

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and can readily displace the chloride in this compound. The synthesis of thiols can be achieved via an S_N2 reaction using a hydrosulfide (B80085) anion (HS⁻) as the nucleophile. youtube.com The resulting thiols can then be used in subsequent reactions. For example, tert-butyl thiol has been used in the synthesis of silver(I)-thiolate clusters. rsc.org The reaction of 2-chloropyridine-4-thiol (B8969) demonstrates the reactivity of a thiol group on a chloropyridine core. nih.gov

Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

Sulfur NucleophileProduct Type
Hydrosulfide (HS⁻)Pyridine-thiol
Thiolates (RS⁻)Thioether

This table is illustrative and based on general reactions of chloropyridines with sulfur nucleophiles.

Alkoxides (RO⁻) are strong bases and can also act as nucleophiles, displacing the chloride from the pyridine ring to form ethers in what is known as the Williamson ether synthesis. masterorganicchemistry.commasterorganicchemistry.com However, the bulky nature of the tert-butyl group in this compound and the steric hindrance of some alkoxides, like potassium tert-butoxide, can influence the reaction's efficiency. masterorganicchemistry.com Potassium tert-butoxide is a bulky base and a poorer nucleophile compared to smaller alkoxides. masterorganicchemistry.com

Table 3: Examples of Nucleophilic Substitution with Alkoxides

Alkoxide NucleophileProduct Type
Methoxide (CH₃O⁻)4-Methoxypyridine derivative
Ethoxide (C₂H₅O⁻)4-Ethoxypyridine derivative
tert-Butoxide ((CH₃)₃CO⁻)4-tert-Butoxypyridine derivative

This table is illustrative and based on general reactions of chloropyridines with alkoxides.

Reaction Conditions and Solvent Systems (e.g., Polar Aprotic Solvents)

Nucleophilic substitution reactions, particularly S_N2-type reactions, are favored by polar aprotic solvents. pressbooks.publibretexts.org These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972), can dissolve the nucleophilic salt while not strongly solvating the anion, thus preserving its nucleophilicity. pressbooks.publibretexts.orglibretexts.orgquora.com In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can hinder its reactivity. pressbooks.publibretexts.org The choice of solvent can significantly impact the reaction rate. For example, the reaction between bromoethane (B45996) and potassium iodide is 500 times faster in acetone than in methanol. libretexts.org Pyridine itself can be nucleophilic and may not be a suitable solvent for some S_N2 reactions as it can react with the electrophile. reddit.com

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions primarily involve the substitution of the chlorine atom at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a widely used method for the formation of carbon-carbon bonds.

Palladium catalysts are central to the success of the Suzuki-Miyaura coupling. The catalytic cycle typically involves the oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of palladium precursor and ligands can significantly influence the reaction's efficiency and selectivity. For instance, palladacycle pre-catalysts bearing N-heterocyclic carbene ligands have been shown to be effective for Suzuki-Miyaura couplings. researchgate.net In some cases, ligand-free conditions using simple palladium salts like PdCl2 or Pd(OAc)2 have been found to provide remarkable C4-selectivity in the coupling of related 2,4-dichloropyridines. nih.gov

The selection of the palladium catalyst and ligands is critical for achieving high yields and selectivity. For example, in the coupling of 2,4-dichloropyridines, the use of a bulky monophosphine ligand like QPhos favored coupling at the C4 position, while the diphosphine ligand dppf led to exclusive coupling at the C2 position. nih.gov This demonstrates the profound impact of ligand choice on the regioselectivity of the reaction.

Table 1: Influence of Palladium Catalysts on Suzuki-Miyaura Coupling
Palladium Catalyst/Ligand SystemKey FeaturesSelectivityReference
(η3-1-tBu-indenyl)Pd(SIPr)(Cl)Hazari precatalystHigh C4-selectivity in 2,4-dichloropyridines nih.gov
Pd/IPr catalytic systemEffective for C4-selective Suzuki, Kumada, and Negishi cross-couplingsHigh C4-selectivity nih.gov
PdCl2, Na2CO3, NBu4BrLigand-free Jeffery-type conditionsRemarkable C4-selectivity nih.gov
Pd(OAc)2 or Pd2dba3Ligand-free conditionsComparable selectivity to PdCl2 but lower conversion nih.gov
Pd/QPhosBulky monophosphine ligandPreferential coupling at C4 (modest selectivity) nih.gov
Pd/dppfDiphosphine ligandExclusive coupling at C2 nih.gov

A wide variety of organoboron reagents can be used in Suzuki-Miyaura coupling, with boronic acids and their pinacol (B44631) esters being the most common. nih.gov These reagents are generally stable, commercially available, and environmentally benign. nih.gov The reaction is tolerant of a broad range of functional groups on both the organoboron and the halide partner. nih.gov

The reactivity of boronic esters can be influenced by steric and electronic factors. For instance, sterically bulky pinacol boronic esters may exhibit slower reaction rates compared to less hindered analogs. nih.gov The choice of the boronic acid or ester can be tailored to achieve the desired outcome, and these reagents have been successfully used in the synthesis of various 2-arylpyridines. scholaris.ca

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of alkynyl-substituted pyridines. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine, which can also serve as the solvent. wikipedia.org The mechanism involves a palladium cycle, similar to the Suzuki-Miyaura coupling, and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org While traditional Sonogashira couplings require anhydrous and anaerobic conditions, newer protocols have been developed that overcome these limitations. organic-chemistry.org

Heck Coupling

The Heck coupling, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a versatile method for the arylation or vinylation of olefins. mdpi.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org A base is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halide, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Influence of Electronic Effects and Leaving Group Ability

The reactivity of this compound in cross-coupling reactions is governed by electronic effects and the ability of the chlorine atom to act as a leaving group. The electron-donating tert-butyl group at the 2-position increases the electron density of the pyridine ring, which can influence the rate of oxidative addition of the palladium catalyst. However, the primary factor driving the reaction is the cleavage of the C-Cl bond at the 4-position.

In di- or poly-halogenated pyridines, the relative reactivity of the different halogen substituents is a key consideration. For instance, in 2,4-dichloropyridine, the C4-chloride is generally more reactive towards cross-coupling than the C2-chloride, a selectivity that can be further enhanced by the choice of catalyst and ligands. nih.gov This difference in reactivity is attributed to a combination of electronic and steric factors. The ability of substituents to coordinate to the palladium catalyst can also play a role in determining the site of reaction. nih.gov

Table 2: Summary of Cross-Coupling Reactions
ReactionCoupling PartnersCatalyst SystemKey FeaturesReference
Suzuki-Miyaura CouplingOrganoboron Reagent (Boronic Acid or Pinacol Boronate)Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2)Forms C-C bonds; tolerant of many functional groups. youtube.comnih.gov
Sonogashira CouplingTerminal AlkynePalladium Catalyst and Copper Co-catalystForms C(sp2)-C(sp) bonds; mild reaction conditions. wikipedia.orgorganic-chemistry.org
Heck CouplingAlkenePalladium CatalystForms substituted alkenes; often shows high trans selectivity. wikipedia.orgorganic-chemistry.org

Ligand Design and Catalyst Loading in Cross-Coupling

The utility of this compound as a substrate in cross-coupling reactions is heavily influenced by the design of the catalyst system, particularly the choice of ligand and catalyst loading. In nickel-catalyzed cross-electrophile coupling reactions, which pair two different electrophiles, the ligand plays a critical role in determining reaction efficiency and selectivity.

The catalyst loading is also a key parameter. In the aforementioned cross-coupling, the reaction was performed with 5 mol% of the nickel catalyst and ligand. nih.gov Research indicates that for challenging couplings, increasing the catalyst loading to 10 mol% can sometimes improve yields, though this is not always the case and must be optimized for each specific substrate pairing. nih.gov

Recent advancements in ligand design have explored the use of simple, cost-effective additives that can function as both a ligand and a base. One such approach involves using tert-butylamine (B42293) as a bifunctional additive in nickel-catalyzed photoredox reactions for C-O and C-N bond formation, although this has been demonstrated with aryl halides more broadly rather than specifically with this compound.

Dimerization and Oligomerization Studies

The dimerization of this compound is a significant transformation, providing a direct route to valuable bipyridine ligands. These studies have primarily focused on reductive homocoupling methods.

Nickel-Catalyzed Reductive Homocoupling

A highly efficient method for the dimerization of this compound is the nickel-catalyzed reductive homocoupling. This reaction provides a simple and scalable route to synthesize 4,4′-di-tert-butyl-2,2′-bipyridine. The process involves the coupling of two molecules of the parent 2-chloropyridine derivative in the presence of a nickel catalyst and a terminal reducing agent. nih.gov

The choice of the reducing agent is critical for the success of the nickel-catalyzed dimerization. Manganese powder has been identified as a particularly effective terminal reductant for this transformation. nih.gov The use of manganese is vital; substituting it with other reducing agents like zinc dust results in a different reaction pathway. Specifically, using zinc dust leads to quantitative hydrodehalogenation (the replacement of the chlorine atom with hydrogen) of the chloropyridine rather than the desired dimerization. nih.gov

In a typical procedure, this compound is reacted with manganese powder in the presence of a catalytic amount of a nickel salt, such as nickel(II) bromide (NiBr₂·3H₂O), in a solvent like dimethylformamide (DMF). nih.gov

A significant advantage of the nickel-catalyzed homocoupling of this compound is that it can proceed efficiently without the need for an ancillary ligand. nih.govwikipedia.org Many traditional cross-coupling and dimerization reactions require expensive and complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to stabilize the metal center and facilitate the catalytic cycle. The ability to perform this dimerization under ligand-free conditions simplifies the reaction setup, reduces costs, and makes the purification process more straightforward. nih.gov The combination of a simple nickel salt (e.g., NiBr₂) and manganese powder in DMF at elevated temperatures (e.g., 60 °C) is sufficient to achieve high yields of the bipyridine product. nih.gov

Formation of Bipyridine Ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

The primary product of the nickel-catalyzed reductive homocoupling of this compound is 4,4′-di-tert-butyl-2,2′-bipyridine. nih.govgoogle.com This bipyridine is a highly valuable ligand in transition-metal catalysis and has applications in materials science. Its bulky tert-butyl groups enhance solubility and influence the steric and electronic properties of the metal complexes it forms.

Table 1: Nickel-Catalyzed Reductive Dimerization of this compound

Substrate Catalyst Reductant Ligand Product Yield Reference
This compound NiBr₂·3H₂O Manganese (Mn) None 4,4′-di-tert-butyl-2,2′-bipyridine 90% google.com

Oxidation and Reduction Reactions

The oxidation and reduction of this compound involve transformations at the pyridine nitrogen and the carbon-chlorine bond.

Oxidation: The most common oxidation reaction for pyridine derivatives is the formation of the corresponding N-oxide. For the parent compound, 2-chloropyridine, oxidation with agents like hydrogen peroxide or peracetic acid yields 2-chloropyridine-N-oxide. wikipedia.orgchempanda.com By analogy, it is expected that this compound would undergo a similar reaction to form this compound N-oxide. This N-oxide is a potential intermediate for further functionalization.

Reduction: Reduction of this compound can occur at the carbon-chlorine bond. This hydrodehalogenation reaction effectively replaces the chlorine atom with a hydrogen atom. As mentioned previously, this reaction pathway is observed when zinc dust is used as the reducing agent in nickel-catalyzed coupling conditions, leading to the formation of 4-tert-butylpyridine (B128874). nih.gov This selective reduction of the C-Cl bond without affecting the pyridine ring is a known transformation for halopyridines. Other methods for the reduction of C-Cl bonds, such as catalytic transfer hydrogenation, are known for various substrates, but specific examples for this compound are not prominently documented. nih.govnih.gov

Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique used in physical organic chemistry to probe reaction mechanisms. nih.govresearchgate.net This method involves replacing an atom in a reactant with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). wikipedia.orgyoutube.com The change in the reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), provides critical information about the rate-determining step of a reaction and the nature of the transition state. princeton.edulibretexts.org

A heavier isotope forms a stronger chemical bond due to its lower zero-point vibrational energy. princeton.edulibretexts.org Consequently, more energy is required to break a bond to a heavier isotope, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. taylorandfrancis.com This phenomenon is called a primary kinetic isotope effect. libretexts.org For deuterium labeling, the KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). libretexts.org A kH/kD value significantly greater than 1 indicates that the C-H bond is being cleaved in the rate-limiting step. youtube.com Secondary kinetic isotope effects, where the labeled atom is not directly involved in bond cleavage, can provide insight into changes in hybridization at a specific atomic center during the reaction. wikipedia.orglibretexts.org

In the context of this compound, isotopic labeling could be employed to study various transformations, such as nucleophilic aromatic substitution (SNAr) at the C4 position or reactions involving the tert-butyl group or the pyridine ring itself. For instance, to investigate a reaction where a base abstracts a proton from the tert-butyl group, one could synthesize a deuterated version of the starting material.

Table 1: Potential Isotopic Labeling Strategies for this compound

Isotopologue NameIsotopePosition of LabelPotential Mechanistic Insight
2-(tert-Butyl-d₉)-4-chloropyridineDeuterium (D)All 9 positions on the tert-butyl groupInvestigating reactions involving C-H bond activation or elimination at the tert-butyl group.
This compound-³⁵Cl/³⁷ClChlorine (³⁷Cl)C4-positionStudying the kinetic isotope effect of C-Cl bond cleavage in nucleophilic substitution reactions.
This compound-¹³C₄Carbon-13C4-positionProbing bond changes at the site of substitution during SNAr reactions using techniques like NMR spectroscopy.
This compound-¹⁵NNitrogen-15Pyridine RingExamining interactions with catalysts or changes in the electronic structure of the ring during a reaction via ¹⁵N NMR. nih.gov

While these methods are standard for mechanistic elucidation, published research specifically applying them to this compound is not available in the reviewed sources. The synthesis of labeled pyridine derivatives is feasible, often by using labeled precursors like ¹⁵NH₄Cl with a corresponding pyrylium (B1242799) salt. nih.gov Such labeled compounds would be invaluable for definitively establishing reaction pathways involving this compound.

Applications of 2 Tert Butyl 4 Chloropyridine in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate

2-(tert-Butyl)-4-chloropyridine's utility as a key synthetic intermediate is well-established in the scientific community. chemimpex.com The presence of a reactive chlorine atom on the pyridine (B92270) ring allows for a range of nucleophilic substitution reactions, while the bulky tert-butyl group can direct the regioselectivity of reactions and enhance the stability and solubility of both the intermediate and the final products. chemimpex.com This combination of features makes it a versatile component in multi-step synthetic pathways.

Synthesis of Complex Organic Molecules

The chloropyridine moiety is a fundamental component in the construction of more elaborate molecular frameworks. chemimpex.com The chlorine atom serves as a versatile handle, enabling chemists to introduce a variety of other functional groups through cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are pivotal in forging new carbon-carbon and carbon-nitrogen bonds, which are the cornerstones of complex molecule synthesis. For example, the related 2-chloropyridine (B119429) core is instrumental in synthesizing complex heterocyclic systems like quinazolines and quinolines. The tert-butyl group, in addition to influencing reactivity, provides solubility in organic solvents, facilitating its use in a wide array of reaction conditions. chemimpex.com

Building Block for Multifunctional Compounds

As a building block, this compound offers a pre-functionalized pyridine core that can be incorporated into larger, multifunctional molecules. chemimpex.com The pyridine ring itself is a common structural motif in materials science and coordination chemistry. For instance, the related 4-tert-butylpyridine (B128874) is used to construct complex metal-organic frameworks and enhance the performance of materials in applications like solar cells. researchgate.netsemanticscholar.org The ability to further functionalize the ring via the chloro group allows for the creation of tailored molecules with specific electronic, optical, or catalytic properties. This makes the compound a valuable starting material for developing advanced materials, including specialized polymers and coatings. chemimpex.com

Pharmaceutical Development

In the realm of medicinal chemistry, this compound has emerged as a crucial intermediate for the synthesis of biologically active molecules. chemimpex.com Its structural features are often found in compounds designed to interact with specific biological targets, leading to the development of novel therapeutic agents for a range of diseases, including inflammatory conditions and cancer. chemimpex.comnih.gov

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The pyridine scaffold is a common feature in many kinase inhibitors, and this compound serves as a key starting material for several important classes of these drugs.

The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that are activated by inflammatory cytokines and environmental stresses. semanticscholar.org As such, they are significant targets for the treatment of inflammatory diseases like rheumatoid arthritis. nih.govnih.gov Many potent p38 MAP kinase inhibitors incorporate a pyridine ring in their structure. nih.govnih.gov The synthesis of these inhibitors often involves the coupling of a substituted pyridine, such as this compound, with other heterocyclic systems to create the final, pharmacologically active molecule. The development of these inhibitors has led to compounds with high potency and selectivity. researchgate.netnih.gov

Selected p38 MAP Kinase Inhibitors General Structural Features Therapeutic Target
Pyridinylimidazole analoguesVicinal aryl/4-pyridinyl-heterocycle arrangement nih.govp38α MAP kinase nih.govresearchgate.net
Heterobicyclic scaffold inhibitorsOxalamide and other heterobicyclic structures researchgate.netp38α MAP kinase researchgate.net
Pyridinyltriazole derivatives5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles nih.govp38 MAP kinase nih.gov

This table provides an overview of general classes of p38 MAP kinase inhibitors, some of which utilize pyridinyl building blocks in their synthesis.

Spleen tyrosine kinase (Syk) and Janus kinases (Jak) are non-receptor tyrosine kinases that are critical components of signaling pathways involved in the immune response and cell proliferation. researchgate.net Inhibitors of these kinases have shown efficacy in treating autoimmune disorders and certain types of cancer. nih.gov Several Syk and Jak inhibitors are based on heterocyclic scaffolds, including those derived from pyrimidine (B1678525) and pyridine structures. researchgate.net For example, Cerdulatinib is a dual inhibitor of Syk and Jak kinases. The synthesis of such complex molecules can utilize chloropyridine intermediates to build the required pharmacophore. The development of selective inhibitors for different members of the Jak family is an active area of research, aiming to improve efficacy and reduce side effects. google.comnih.gov

Selected Kinase Inhibitors Target Kinase(s) Common Synthetic Scaffolds
Fostamatinib (R406)Syk Pyrimidine-based
EntospletinibSyk Not specified
CerdulatinibSyk, Jak1, Jak3 Not specified
TofacitinibJak1, Jak2, Jak3 researchgate.netPyrrolo[2,3-d]pyrimidine google.com
BaricitinibJak1, Jak2 researchgate.netPyrrolo[2,3-d]pyrimidine google.com

This table lists examples of Syk and Jak kinase inhibitors and their targets, highlighting the importance of heterocyclic scaffolds in their design.

c-Met/ALK Inhibitors (e.g., Crizotinib Precursors)

The development of dual inhibitors targeting both c-Met and anaplastic lymphoma kinase (ALK) is a significant area of cancer research. nih.gov These receptor tyrosine kinases are implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. nih.gov this compound can serve as a precursor in the synthesis of such dual inhibitors. The general strategy often involves leveraging the reactivity of the chlorine atom for cross-coupling reactions to build the complex molecular architecture required for potent inhibition of both c-Met and ALK. nih.govnih.gov

Development of Drugs Targeting Neurological Disorders

The pyridine scaffold is a common feature in many neurologically active compounds. Derivatives of 4-aminopyridine (B3432731) have been investigated for their potential to treat neurological injuries and diseases by acting as K+ channel blockers. nih.gov The derivatization of the pyridine ring, including the introduction of substituents like the tert-butyl group and chlorine, can modulate the pharmacological properties of these molecules. nih.gov This makes this compound a valuable starting material for creating new chemical entities with potential therapeutic effects in the central nervous system. chemimpex.comnih.gov

Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com The core principle behind their therapeutic effect is the inhibition of the AChE enzyme, which leads to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The design of novel AChE inhibitors often involves creating molecules that can effectively interact with the active site of the enzyme. The synthesis of such inhibitors can utilize pyridine-based scaffolds, and the specific substitution pattern on the pyridine ring is crucial for achieving high inhibitory potency. nih.gov The use of this compound allows for the introduction of specific structural motifs that can enhance the binding affinity of the resulting compound to AChE.

Potential in Anti-inflammatory and Anti-cancer Agents

The versatility of the this compound core extends to the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com Pyridine derivatives have been explored for their anti-inflammatory effects, with some compounds showing moderate to good activity in preclinical models. nih.govnih.gov The synthesis of these agents can involve the reaction of pyridine derivatives with other molecules to create complex structures with enhanced biological activity. nih.gov

In the realm of oncology, substituted pyridines are integral to the structure of various anti-cancer agents. mdpi.comresearchgate.netnih.gov The development of novel pyranopyridine derivatives, for instance, has yielded compounds with potent anticancer activity against various cancer cell lines. researchgate.net Similarly, quinazoline-based compounds, which can be synthesized using pyridine intermediates, have shown significant antiproliferative effects. nih.gov The strategic use of this compound allows for the creation of diverse libraries of compounds for screening and development of new cancer therapeutics.

Precursors for Antiviral Infection Molecules

The threat of viral infections necessitates the continuous development of new antiviral agents. mdpi.com Pyrimidine and pyridine derivatives have been identified as promising scaffolds for the design of such molecules. nih.gov For example, 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides have been synthesized and shown to possess antiviral activity against RNA viruses. nih.gov The synthesis of these and other antiviral compounds can utilize pyridine-based precursors, where the substituents on the pyridine ring are critical for their biological activity. The investigation of novel 2-benzoxyl-phenylpyridine derivatives has also revealed compounds with significant antiviral effects. mdpi.com

Drug Design and Modulation of Biological Targets (e.g., Enzymes, Receptors)

The principles of rational drug design often rely on the use of well-defined chemical building blocks to construct molecules with specific biological activities. nih.govmdpi.com this compound serves as such a building block, enabling medicinal chemists to systematically modify molecular structures to optimize their interaction with biological targets like enzymes and receptors. google.comresearchgate.net The tert-butyl group can provide steric bulk, influencing the binding orientation of the molecule, while the chlorine atom offers a reactive handle for further chemical elaboration. google.com This allows for the fine-tuning of a compound's pharmacological profile, a crucial aspect of modern drug discovery. nih.govmdpi.com

Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of agrochemicals. chemimpex.com The pyridine core is present in many herbicides and insecticides. The specific substitution pattern on the pyridine ring plays a crucial role in determining the compound's efficacy and selectivity. The use of this compound allows for the creation of novel agrochemical candidates with potentially improved performance characteristics. google.com

Formulation of Herbicides

This compound is utilized as an intermediate in the synthesis of agricultural chemicals. chemimpex.com It is employed in the formulation of certain herbicides, where its structure contributes to the final molecule's biological activity, aiding in crop protection. chemimpex.com While specific commercial herbicides derived directly from this compound are not widely detailed in public scientific literature, its role as a building block in agrochemical research and development is noted by chemical suppliers. chemimpex.com The broader class of chloropyridines has a well-established history as intermediates in the manufacture of herbicides. nih.gov

Development of Insecticides

Similar to its application in herbicides, this compound serves as a building block in the development of insecticides. chemimpex.com The incorporation of the substituted pyridine moiety is a common strategy in the design of new crop protection agents. The compound's properties are leveraged to construct more complex molecules with targeted insecticidal activity. chemimpex.com

Fungicides

The parent compound, 2-chloropyridine, is a known intermediate in the manufacture of fungicides. nih.gov While the direct application of this compound as a fungicide intermediate is not as extensively documented, it is recognized as a versatile component in the broader synthesis of agrochemicals, a category that includes fungicides. chemimpex.com

Material Science and Organic Optoelectronic Materials

In the realm of material science, this compound is a key precursor, particularly for creating ligands used in catalysis and for the development of materials with specific electronic properties. Its derivatives have found use in advanced applications such as Organic Light-Emitting Diodes (OLEDs). nih.gov

Synthesis of Polymers and Coatings

The compound is explored in the creation of advanced materials, including specialized polymers and coatings. chemimpex.com Its unique chemical properties are leveraged to potentially enhance the durability and resistance of the final materials. chemimpex.com

Ligands for Catalysis

A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), a highly important and widely used ligand in transition-metal catalysis. nih.govnih.gov

The synthesis is typically achieved through a nickel-catalyzed reductive homocoupling reaction. nih.gov In this process, this compound undergoes dimerization in the presence of a nickel catalyst and a terminal reductant, such as manganese powder, to efficiently yield the dtbpy ligand. nih.govnih.gov This method is noted for being a simple, reliable, and scalable route to this valuable ligand. nih.gov

The resulting dtbpy ligand is prized for its ability to form stable and effective complexes with a variety of transition metals. These complexes are active catalysts for a wide array of chemical transformations. Research has demonstrated the utility of the dtbpy ligand in numerous catalytic systems. nih.govsigmaaldrich.com

Table 1: Catalytic Applications of the dtbpy Ligand Derived from this compound

Metal CenterCatalytic Application
Iridium (Ir)C-H borylation of (hetero)arenes. nih.govsigmaaldrich.com
Iridium (Ir)Used in iridium dyes for photocatalysis and OLEDs. nih.gov
Nickel (Ni)Cross-electrophile coupling reactions. nih.gov
Nickel (Ni)Decarboxylation of block copolymers. sigmaaldrich.com
Copper (Cu)Mediated trifluoromethylation of aryl iodides. nih.gov
Manganese (Mn)Catalytic reduction of carbon dioxide (CO₂). nih.gov
Vanadium (V)Epoxidation of cyclooctene. sigmaaldrich.com
Iron (Fe)Ortho-allylation of 1-arylpyrazoles via C-H activation. sigmaaldrich.com
Iron (Fe)Arylation of heterocycles. sigmaaldrich.com

Computational and Spectroscopic Studies

Computational Chemistry for Predicting Reactivity and Synthetic Routes

Computational chemistry serves as a powerful tool for predicting the behavior of molecules like 2-(tert-Butyl)-4-chloropyridine, offering insights into its electronic structure, reactivity, and potential synthetic pathways before extensive lab work is undertaken.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in predicting several key properties. These calculations can determine the molecule's geometry, electron distribution, and the energies of its molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of reactivity. researchgate.net

In a study on related halopyridines, DFT calculations (specifically using the B3LYP functional with a 6-311++G(d,p) basis set) have shown excellent agreement with experimental vibrational spectra (IR and Raman). researchgate.net For this compound, DFT would likely predict that the electron-donating tert-butyl group at the C2 position and the electron-withdrawing chlorine atom at the C4 position significantly influence the electron density of the pyridine (B92270) ring. This would affect the molecule's dipole moment and its susceptibility to electrophilic or nucleophilic attack at various positions. The calculations could also model the transition-state energies for potential reactions, helping to predict the most likely products.

Molecular modeling is a broad term that encompasses various computational techniques used to model or mimic the behavior of molecules. unifap.br It is fundamental in the study of structure-activity relationships (SAR), particularly in drug discovery, where it helps to understand how a molecule's three-dimensional structure relates to its biological activity. unifap.br

For this compound, molecular modeling could be used to explore its potential as a scaffold in medicinal chemistry. By creating a 3D model of the molecule, researchers can predict how it might bind to a biological target, such as an enzyme or receptor. SAR studies would involve systematically modifying the structure—for instance, by changing the position of the tert-butyl or chloro groups or by replacing them with other functional groups—and calculating the effect of these changes on binding affinity or other measures of activity. This process allows for the rational design of new, more potent, or selective compounds.

Modern chemical research heavily relies on the integration of large chemical databases to predict and design synthetic routes. Platforms like REAXYS combine vast repositories of known chemical reactions with powerful algorithms to suggest plausible retrosynthetic pathways for a target molecule. youtube.com

For a compound like this compound, a chemist could use a retrosynthesis tool within REAXYS to identify potential starting materials and reaction steps. youtube.com The software analyzes the target structure and searches its database for known reactions that could form the key bonds within the molecule. It leverages machine learning and AI models trained on millions of published reactions to predict not just the reactants, but also the necessary reagents, catalysts, and solvents. youtube.comnih.gov This approach can uncover novel or more efficient synthetic routes, ranking them based on factors like yield, number of steps, and the commercial availability of starting materials. youtube.comrsc.org

Spectroscopic Characterization (General Mention)

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of chemical compounds. The primary techniques used for a molecule like this compound would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring and one signal for the tert-butyl group.

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Justification
H3~7.2-7.4Doublet (d)Adjacent to the chlorine at C4, expected to be downfield.
H5~7.0-7.2Doublet of doublets (dd)Coupled to both H3 and H6.
H6~8.2-8.4Doublet (d)Adjacent to the nitrogen atom, significantly deshielded.
-C(CH₃)₃~1.3-1.5Singlet (s)Nine equivalent protons of the tert-butyl group, no adjacent protons to couple with. docbrown.info

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum would provide information on all nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C2~160-165Attached to the bulky tert-butyl group and adjacent to nitrogen.
C3~120-125Standard aromatic C-H carbon.
C4~145-150Attached to the electronegative chlorine atom.
C5~122-127Standard aromatic C-H carbon.
C6~148-152Adjacent to nitrogen.
C (CH₃)₃~35-40Quaternary carbon of the tert-butyl group.
-C(C H₃)₃~28-32Methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000-3100Medium-Weak
C-H stretch (aliphatic, tert-butyl)2850-3000Strong
C=N and C=C stretch (pyridine ring)1450-1600Medium-Strong
C-H bend (tert-butyl)1365-1395Strong
C-Cl stretch1000-1100Strong

Table 3: Predicted characteristic IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The optical properties of pyridine derivatives are a subject of significant interest. For instance, the UV-Vis absorption spectrum of a related compound, 4-tert-butyl-pyridinium tetrachloridocuprate, has been investigated to understand its electronic transitions. semanticscholar.org While direct measurement of highly concentrated samples can be challenging due to high absorbance, modern spectrophotometers with wide dynamic ranges can analyze such materials without colorimetric derivatization. shimadzu-webapp.eu For example, some advanced instruments can accurately measure absorbance values exceeding 6.0, allowing for the direct quantitation of compounds like tert-Butyl-Catechol (TBC) at high concentrations. shimadzu-webapp.eu The UV/Visible spectrum for the simpler analogue, 2-chloropyridine (B119429), is available for reference in the NIST Chemistry WebBook, providing a foundational spectral comparison. nist.gov

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 169.65 g/mol . nih.govchemicalbook.com While the direct mass spectrum for this specific isomer is not detailed in the provided results, analysis of its close structural analogue, 2-(tert-Butyl)pyridine (C9H13N, molecular weight 135.21 g/mol ), offers insight into expected fragmentation pathways. nih.govnist.gov

In the gas chromatography-mass spectrometry (GC-MS) of 2-tert-butylpyridine, the fragmentation is characterized by the loss of methyl and other small groups from the tert-butyl substituent. nih.gov The base peak is observed at m/z 120, corresponding to the loss of a methyl group ([M-15]+). Other significant fragments are also noted. nih.gov For this compound, one would anticipate a similar initial loss of a methyl group from the tert-butyl substituent, followed by fragmentation patterns influenced by the chloro-substituted pyridine ring. The mass spectrum for 2-chloropyridine is also available for reference. nist.gov

Table 1: Experimental GC-MS Fragmentation Data for 2-(tert-Butyl)pyridine

m/zRelative IntensityProposed Fragment
12099.99[M-CH₃]⁺
10679.90[M-C₂H₅]⁺ or [M-2CH₃+H]⁺
9229.90[C₆H₆N]⁺
7927.50[C₅H₅N]⁺ (Protonated Pyridine)
13526.10[M]⁺ (Molecular Ion)

Data sourced from experimental GC-MS analysis of 2-(tert-Butyl)pyridine. nih.gov

X-ray Diffraction Analysis of Related Pyridine Complexes

The rich coordination chemistry of pyridine and its derivatives allows for the formation of diverse metal-ligand complexes. acs.org X-ray diffraction is a powerful tool to elucidate the precise three-dimensional structures of these crystalline materials. Studies on complexes involving substituted pyridines reveal a variety of coordination geometries and intermolecular interactions that dictate the final crystal packing. acs.orgwikipedia.org

Crystal Structure Details and Intermolecular Interactions

The stability and arrangement of molecules within a crystal are governed by a network of intermolecular interactions. In pyridine-containing complexes, hydrogen bonding and π-stacking are particularly influential. nih.gov

In the crystal structure of (C9H14N)2[CuCl4], the organic cations and inorganic anions are linked by a three-dimensional network of N–H···Cl and C–H···Cl hydrogen bonds. semanticscholar.org C–H···π interactions also play a significant role in the stabilization of the structure. semanticscholar.org In other related metal-pyridine complexes, a range of interactions has been observed, including argentophilic (Ag···Ag) interactions in silver(I) dimers and intramolecular aromatic π–π stacking. acs.orgnih.gov The geometry of parallel-stacked pyridines is heavily influenced by the presence of hydrogen bonds, which tend to favor shorter perpendicular distances and specific offset configurations between the rings. nih.gov

Table 2: Crystal Data for (C9H14N)2[CuCl4]

ParameterValue
Chemical FormulaC₁₈H₂₈Cl₄CuN₂
Molecular Weight477.76
Crystal SystemMonoclinic
Space GroupPc (No. 7)
a (Å)12.0806(10)
b (Å)10.0385(7)
c (Å)18.5905(14)
β (°)100.916(7)
Volume (ų)2212.9(3)

Data from single-crystal X-ray diffraction analysis. semanticscholar.org

Hirshfeld Surface Analysis

To further quantify and visualize the intermolecular interactions within a crystal lattice, Hirshfeld surface analysis is employed. nih.govacs.org This computational method maps the electron distribution of a molecule in a crystal to define its surface and analyze close contacts with neighboring molecules. acs.org

The analysis generates a surface mapped with properties like dnorm, a normalized contact distance. On this surface, areas corresponding to intermolecular contacts shorter than the van der Waals radii appear as red spots, highlighting the most significant interactions, such as strong hydrogen bonds. nih.govnih.gov For the 4-tert-butyl-pyridinium complex, Hirshfeld analysis was used to detail the nature and extent of the H-bonds and C–H···π interactions. semanticscholar.org In other pyridine derivative complexes, this analysis has been used to create two-dimensional "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts. nih.govacs.org For example, in one iridium(III)-ppy complex, H···H contacts were found to dominate the crystal packing, contributing to 63.9% of the total surface interactions. nih.gov

Thermal Analysis (e.g., TGA-DTA) of Related Compounds

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of materials. The thermal stability of the complex (C9H14N)2[CuCl4], which contains the 4-tert-butyl-pyridinium cation, has been investigated using TGA-DTA. semanticscholar.org For 4-(tert-butyl)-2-chloropyridine (B1527606) itself, thermal analysis indicates a decomposition onset temperature of approximately 200°C, with an exothermic peak suggesting pyrolysis. Studies on other related compounds, such as lanthanide complexes with 4,4′-bipyridine, show multi-stage decomposition processes, ultimately leading to the formation of metal oxides at high temperatures. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(tert-Butyl)-4-chloropyridine in laboratory settings?

  • Methodological Answer : Researchers must wear PPE (protective eyewear, lab coats, nitrile gloves, and N95 masks) to avoid skin/eye contact and inhalation. Work should occur in a fume hood with proper ventilation. Waste must be segregated in designated containers and disposed of via certified hazardous waste services to prevent environmental contamination .
  • Key Data : CAS 81167-60-4 (4-(tert-Butyl)-2-chloropyridine) is structurally analogous and shares similar handling requirements .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : A common approach involves substituting tert-butyl groups into chloropyridine precursors via nucleophilic aromatic substitution. For example:

React 4-chloropyridine with tert-butyl lithium at −78°C in anhydrous THF.

Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient).

Confirm purity via HPLC (>95%) and NMR (absence of residual solvents) .

  • Note : Contaminants like unreacted starting materials require rigorous solvent removal under reduced pressure .

Advanced Research Questions

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound derivatives?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C} NMR to distinguish between positional isomers (e.g., 2- vs. 4-substituted pyridines). The tert-butyl group’s quaternary carbon appears at ~28 ppm, while chlorine’s deshielding effect shifts adjacent pyridine carbons .
  • X-ray Crystallography : For crystalline derivatives, compare bond lengths and angles to reference structures (e.g., C–Cl: ~1.73 Å; pyridine ring planarity) .
    • Case Study : A Cd(II) terpyridine complex showed deviations in Cl–N bond distances (1.73 vs. 1.68 Å) due to steric effects from the tert-butyl group .

Q. What experimental strategies mitigate steric hindrance during cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use bulky ligands (e.g., XPhos) with Pd catalysts to enhance turnover in Suzuki-Miyaura couplings.
  • Solvent Effects : High-polarity solvents (DMF or DMSO) improve solubility of tert-butyl-substituted substrates.
  • Kinetic Analysis : Monitor reaction progress via GC-MS to identify intermediates and adjust temperature (80–100°C optimal for aryl chlorides) .
    • Data Contradiction : Some studies report lower yields (<50%) with Pd(PPh3_3)4_4 due to ligand dissociation, while Pd(dba)2_2/XPhos systems achieve >80% yield .

Analytical and Mechanistic Questions

Q. How does the tert-butyl group influence the electronic properties of 4-chloropyridine in coordination chemistry?

  • Methodological Answer :

  • Electrochemical Studies : Cyclic voltammetry reveals a 0.2–0.3 V anodic shift in reduction potential compared to unsubstituted 4-chloropyridine, indicating electron donation from the tert-butyl group.
  • DFT Calculations : HOMO-LUMO gaps narrow by ~0.5 eV due to increased electron density on the pyridine ring .
    • Application : This electronic modulation enhances ligand-to-metal charge transfer in photoluminescent complexes .

Q. What are the best practices for analyzing environmental degradation products of this compound?

  • Methodological Answer :

  • GC-MS/MS : Use selective ion monitoring (SIM) for chlorine isotopes (m/z 35/37) and tert-butyl fragments (m/z 57).
  • Hydrolysis Studies : Expose the compound to UV light in aqueous NaOH (pH 12) to simulate degradation; identify products like 4-hydroxypyridine via LC-UV .
    • Key Finding : Degradation half-life in sunlight is ~48 hours, with tert-butyl oxidation forming acetone as a byproduct .

Experimental Design Considerations

Q. How should researchers design controlled experiments to study the reactivity of this compound under varying conditions?

  • Methodological Answer :

  • Variable Isolation : Test one parameter at a time (e.g., temperature, catalyst loading) using a Plackett-Burman design to identify significant factors.
  • Negative Controls : Include unsubstituted 4-chloropyridine to benchmark steric/electronic effects.
  • Replication : Perform triplicate runs to account for variability in air-sensitive reactions .

Ethical and Reporting Guidelines

Q. How can researchers ensure ethical reporting of synthetic yields and spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Transparency : Disclose all reaction attempts, including failed conditions (e.g., solvent/catalyst combinations).
  • Data Archiving : Deposit raw NMR, XRD, and chromatographic data in public repositories (e.g., PubChem, CCDC) .
  • Compliance : Adhere to ACS Ethical Guidelines for minimal data manipulation in figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butyl)-4-chloropyridine
Reactant of Route 2
Reactant of Route 2
2-(tert-Butyl)-4-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.